Albaflavenol

説明

Primary Producer Organisms: Streptomyces Species

The biosynthesis of albaflavenol is a hallmark of several Streptomyces species, which are renowned for their ability to produce a wide array of secondary metabolites, including a majority of medically useful antibiotics. nih.govnih.gov These gram-positive bacteria possess complex metabolic pathways that lead to the synthesis of diverse and structurally intricate molecules. nih.gov

Streptomyces coelicolor A3(2) is a genetically well-studied actinomycete and serves as a model organism for understanding antibiotic production. nih.gov Research has demonstrated that this strain produces this compound as an intermediate in the biosynthesis of the antibiotic albaflavenone. nih.govnih.gov The production of this compound in S. coelicolor A3(2) is governed by a two-gene cluster. nih.govresearchgate.net The first gene, sco5222, encodes for the enzyme epi-isozizaene synthase, which catalyzes the cyclization of farnesyl diphosphate into epi-isozizaene. nih.govresearchgate.net The second gene, sco5223, encodes for a cytochrome P450 enzyme, CYP170A1, which then carries out a two-step oxidation of epi-isozizaene, first to an epimeric mixture of albaflavenols and subsequently to albaflavenone. nih.govuniprot.orgexpasy.orggenome.jp Disruption of the CYP170A1 gene in S. coelicolor A3(2) eliminates the production of both this compound and albaflavenone, confirming the crucial role of this enzyme in the biosynthetic pathway. nih.govnih.gov

Besides the model organism S. coelicolor A3(2), other Streptomyces strains have been identified as producers of this compound and its derivatives. These include:

Streptomyces albidoflavus : This was one of the first species from which the related compound, albaflavenone, was isolated. nih.govresearchgate.net

Streptomyces avermitilis : While this strain does not naturally produce this compound under standard laboratory conditions, it possesses the genetic machinery to do so. nih.govebi.ac.uk Researchers have successfully induced the production of this compound and related metabolites in S. avermitilis through genetic engineering. nih.govnih.gov

Streptomyces viridochromogenes, Streptomyces sviceus, Streptomyces griseoflavus, Streptomyces ghanaensis, and Streptomyces albus have also been noted in the context of albaflavenone production, implying the synthesis of its precursor, this compound. researchgate.netfrontiersin.org

A strain identified as Streptomyces sp. Pv 4-95 has been shown to produce a related sesquiterpene, this compound B. mdpi.com

The table below summarizes some of the key Streptomyces strains involved in the production of this compound and related compounds.

| Streptomyces Strain | Role in this compound Production | Reference(s) |

| S. coelicolor A3(2) | Model organism for studying this compound biosynthesis; produces this compound as an intermediate to albaflavenone. | nih.govnih.govresearchgate.net |

| S. albidoflavus | Early source of the related antibiotic, albaflavenone. | nih.govresearchgate.net |

| S. avermitilis | Possesses a "silent" biosynthetic pathway for this compound, which can be activated through genetic manipulation. | nih.govebi.ac.uknih.gov |

| S. viridochromogenes | Implicated in albaflavenone production. | researchgate.netfrontiersin.org |

| S. sviceus | Implicated in albaflavenone production. | researchgate.net |

| S. griseoflavus | Implicated in albaflavenone production. | frontiersin.org |

| S. ghanaensis | Implicated in albaflavenone production. | frontiersin.org |

| S. albus | Implicated in albaflavenone production. | researchgate.netfrontiersin.org |

| Streptomyces sp. Pv 4-95 | Producer of this compound B. | mdpi.com |

Specific Metabolites and Epimeric Forms of this compound

The enzymatic oxidation of epi-isozizaene by CYP170A1 is not stereospecific, leading to the formation of different epimers of this compound. nih.govuniprot.org

The primary epimeric forms of this compound produced by Streptomyces coelicolor A3(2) are (5R)-albaflavenol and (5S)-albaflavenol. nih.govresearchgate.netuniprot.org The enzyme CYP170A1 catalyzes the non-stereo-specific oxidation of epi-isozizaene, resulting in a mixture of these two epimers. nih.govuniprot.org Both (5R)-albaflavenol and (5S)-albaflavenol can then serve as substrates for the subsequent oxidation step, which converts them into albaflavenone. nih.govuniprot.orggenome.jp

In addition to the primary epimers, further oxidation of this compound can lead to other related metabolites. In genetically engineered strains of Streptomyces avermitilis, which co-express the genes for epi-isozizaene synthase and the P450 enzyme, a novel, doubly oxidized derivative has been identified. nih.gov This compound is 4β,5β-epoxy-2-epi-zizaan-6β-ol, which is believed to be formed through the oxidation of (4S)-albaflavenol. nih.govresearchgate.netbeilstein-journals.org The formation of such derivatives highlights the metabolic diversity that can arise from the core this compound structure. nih.govdntb.gov.ua

特性

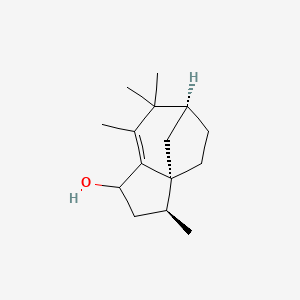

分子式 |

C15H24O |

|---|---|

分子量 |

220.35 g/mol |

IUPAC名 |

(1R,2S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.01,5]undec-5-en-4-ol |

InChI |

InChI=1S/C15H24O/c1-9-7-12(16)13-10(2)14(3,4)11-5-6-15(9,13)8-11/h9,11-12,16H,5-8H2,1-4H3/t9-,11-,12?,15+/m0/s1 |

InChIキー |

ZRRTYQUKAJCICD-MWOJDMMVSA-N |

異性体SMILES |

C[C@H]1CC(C2=C(C([C@H]3CC[C@@]12C3)(C)C)C)O |

正規SMILES |

CC1CC(C2=C(C(C3CCC12C3)(C)C)C)O |

製品の起源 |

United States |

Elucidation of the Albaflavenol Biosynthetic Pathway

Precursor Terpenoid Substrates

The journey to albaflavenol begins with fundamental building blocks common to terpenoid biosynthesis.

Farnesyl diphosphate (FPP) is the universal precursor for the synthesis of sesquiterpenes, including this compound. nih.govresearchgate.net In Streptomyces coelicolor, the enzyme epi-isozizaene synthase, encoded by the sco5222 gene, initiates the biosynthetic cascade by cyclizing FPP. nih.govebi.ac.ukrhea-db.org This crucial first step commits FPP to the specific pathway leading to the formation of the tricyclic hydrocarbon, epi-isozizaene. researchgate.netrhea-db.org The reaction is dependent on the presence of Mg2+ for enzymatic activity. wikipedia.orgqmul.ac.uk

Epi-isozizaene is a pivotal intermediate in the biosynthesis of this compound and the subsequent antibiotic, albaflavenone. nih.govebi.ac.ukresearchgate.net This tricyclic sesquiterpene hydrocarbon is the direct product of the cyclization of FPP by epi-isozizaene synthase. nih.govresearchgate.net Although previously not isolated from natural sources, its role as a precursor has been firmly established. nih.gov The conversion of epi-isozizaene is a critical juncture in the pathway, leading to the introduction of oxygen atoms and the formation of the this compound core structure. nih.govebi.ac.uk

Farnesyl Diphosphate (FPP)

Enzymatic Cascade for this compound Formation

The transformation of the hydrocarbon skeleton of epi-isozizaene into the more functionalized this compound is accomplished through a specific enzymatic cascade.

The enzyme epi-isozizaene synthase, the protein product of the sco5222 gene in S. coelicolor, is a sesquiterpene synthase that catalyzes the conversion of the linear precursor, farnesyl diphosphate, into the complex tricyclic structure of epi-isozizaene. nih.govebi.ac.ukrhea-db.org This enzymatic step is foundational for the entire biosynthetic pathway. researchgate.net The gene for this synthase is often found in a cluster with the gene for the subsequent enzyme in the pathway, indicating a close functional relationship. nih.govebi.ac.uk

The subsequent steps in the formation of this compound are catalyzed by the cytochrome P450 enzyme, CYP170A1, encoded by the sco5223 gene. nih.govebi.ac.uk This enzyme is responsible for the oxidation of epi-isozizaene. nih.govresearchgate.net Disruption of the CYP170A1 gene has been shown to abolish the production of albaflavenols and albaflavenone, while the precursor epi-isozizaene accumulates. nih.govebi.ac.uk

CYP170A1 catalyzes two sequential allylic oxidation reactions on the epi-isozizaene molecule. nih.govebi.ac.ukmdpi.com The first of these oxidations is a hydroxylation reaction that introduces a hydroxyl group at an allylic position, resulting in the formation of an epimeric mixture of albaflavenols. nih.govresearchgate.net Specifically, this non-stereospecific oxidation produces both (5R)-albaflavenol and (5S)-albaflavenol. researchgate.netresearchgate.netamericanchemicalsuppliers.com Both of these epimers can then serve as substrates for a further oxidation step catalyzed by the same CYP170A1 enzyme, which leads to the formation of albaflavenone. nih.govresearchgate.net

Cytochrome P450 170A1 (CYP170A1) Mediated Oxidations

Non-Stereoselective Production of this compound Epimers

The biosynthesis of albaflavenone from its precursor, epi-isozizaene, involves an initial oxidation step that is notably non-stereoselective. This reaction is catalyzed by the cytochrome P450 enzyme CYP170A1. researchgate.net Unlike many P450 enzymes that exhibit high regio- and stereospecificity, CYP170A1 oxidizes the allylic methylene group of epi-isozizaene to produce a mixture of two this compound epimers: (5R)-albaflavenol and (5S)-albaflavenol. uniprot.orggenome.jprsc.org

This lack of stereoselectivity results in the formation of roughly equal amounts of the two epimers. ebi.ac.ukebi.ac.uk Both of these epimeric alcohols can then serve as substrates for the subsequent oxidation step, also catalyzed by CYP170A1, which converts them into the final product, albaflavenone. researchgate.netuniprot.org The crystal structure of the enzyme complexed with its substrate suggests that epi-isozizaene can bind to the heme iron in two different orientations, which may account for the non-stereospecific hydroxylation. ebi.ac.ukebi.ac.uk This initial non-specific oxidation is a distinguishing feature of the this compound pathway. researchgate.net

Genetic Organization of this compound Biosynthesis

The genetic architecture for this compound production in the model soil bacterium Streptomyces coelicolor A3(2) is remarkably concise, encoded within a small, organized genetic locus. nih.gov

Two-Gene Operon (sco5222 and sco5223)

The biosynthesis of albaflavenone is directed by a two-gene cluster. researchgate.netebi.ac.uknih.gov These two adjacent genes, sco5222 and sco5223, are organized as an operon. nih.govresearchgate.net

sco5222 : This gene encodes the enzyme epi-isozizaene synthase. nih.govsemanticscholar.org This synthase catalyzes the initial step in the pathway: the cyclization of the primary metabolite farnesyl diphosphate (FPP) into the tricyclic sesquiterpene hydrocarbon, (+)-epi-isozizaene. nih.govmdpi.com

sco5223 : This gene encodes the cytochrome P450 enzyme, CYP170A1. researchgate.netnih.gov This enzyme is responsible for the subsequent two-step oxidation of epi-isozizaene, first to the epimeric albaflavenols and then to albaflavenone. nih.govnih.govnih.gov

The two genes have overlapping stop and start codons (an ATGA overlap), which suggests they are translationally coupled, ensuring the coordinated expression of both enzymes required for the pathway. nih.govnih.govpnas.org Orthologues of this two-gene cluster have been identified in other Streptomyces species, such as Streptomyces avermitilis (sav3032 and sav3031), indicating conservation of this biosynthetic pathway. ebi.ac.uknih.gov

| Gene | Protein Product | Function in this compound Biosynthesis |

|---|---|---|

| sco5222 | Epi-isozizaene Synthase | Catalyzes the cyclization of farnesyl diphosphate (FPP) to (+)-epi-isozizaene. nih.govsemanticscholar.org |

| sco5223 | Cytochrome P450 CYP170A1 | Performs a two-step allylic oxidation of epi-isozizaene to albaflavenone via this compound epimers. nih.govnih.gov |

Gene Disruption Studies and Pathway Validation

The specific functions of the sco5222 and sco5223 genes within the this compound biosynthetic pathway have been confirmed through targeted gene disruption experiments. researchgate.net These genetic studies provide definitive evidence for the role of each enzyme.

In studies involving S. coelicolor, the disruption or knockout of the sco5223 gene, which codes for the CYP170A1 enzyme, resulted in the complete abolishment of albaflavenone and its precursor albaflavenols production. nih.govnih.govresearchgate.net However, the production of epi-isozizaene, the substrate for CYP170A1, was not affected and was found to accumulate in the mutant strain. ebi.ac.uknih.govresearchgate.net

These results unequivocally demonstrate that CYP170A1 is essential for the oxidation steps in the pathway. researchgate.net The combined findings from the analysis of the wild-type and the mutant strains establish that the biosynthesis of albaflavenone involves the coupled action of the sco5222-encoded epi-isozizaene synthase and the sco5223-encoded CYP170A1. nih.govnih.gov

Regulation of this compound Biosynthesis

The production of this compound and its derivatives is a tightly controlled process, influenced by both internal transcriptional control systems and external environmental factors.

Transcriptional Control Mechanisms

The expression of the sco5222-sco5223 operon is subject to transcriptional regulation. One key regulatory element identified is the cAMP-receptor protein (Crp). frontiersin.org In S. coelicolor, the cAMP-Crp complex, a global regulator of metabolism and development, can suppress the expression of the albaflavenone biosynthesis genes. frontiersin.org This places the production of this secondary metabolite under the control of broader cellular metabolic signals.

Environmental Factors Influencing Enzyme Activity (e.g., pH)

The enzymatic activity of CYP170A1 is significantly influenced by environmental pH. frontiersin.org The enzyme exhibits a remarkable pH-dependent dual functionality, acting either as a monooxygenase in the albaflavenone pathway or as a terpene synthase producing farnesene, a related but distinct sesquiterpene. frontiersin.orgnih.gov

Monooxygenase Activity (this compound/Albaflavenone Production) : The optimal pH range for the monooxygenase activity of CYP170A1 is between 7.0 and 8.2. frontiersin.orgnih.gov Under these neutral to slightly alkaline conditions, the enzyme efficiently catalyzes the oxidation of epi-isozizaene to albaflavenols. nih.govnih.gov

Terpene Synthase Activity (Farnesene Production) : In more acidic conditions, with a pH optimum between 5.5 and 6.5, the enzyme's function shifts. frontiersin.orgnih.govnih.gov Its monooxygenase activity is diminished, and it predominantly functions as a farnesene synthase, converting farnesyl diphosphate into (E)-β-farnesene. nih.govnih.gov

Enzymological Characterization of Albaflavenol Biosynthesis Enzymes

Biochemical Properties of Epi-isozizaene Synthase

Epi-isozizaene synthase (EIZS) is a sesquiterpene cyclase that catalyzes the first committed step in the biosynthesis of albaflavenone in Streptomyces coelicolor. nih.gov This class I terpene cyclase transforms the linear substrate, farnesyl diphosphate (FPP), into the complex tricyclic hydrocarbon epi-isozizaene. nih.govresearchgate.net The enzyme operates through a metal-dependent mechanism, requiring Mg²⁺ for its catalytic activity. researchgate.netmdpi.com

The catalytic process begins with the ionization and isomerization of farnesyl diphosphate to form (3R)-nerolidyl diphosphate. rcsb.org This intermediate then undergoes re-ionization and a series of cyclization and rearrangement steps to yield the final product, epi-isozizaene. nih.govrcsb.org The active site of EIZS is predominantly shaped by aromatic residues, which create a template that guides the flexible FPP substrate and the various carbocation intermediates through the complex reaction cascade. nih.govoup.com

EIZS is a high-fidelity enzyme, particularly at lower temperatures, producing almost exclusively epi-isozizaene. pdbj.org However, its fidelity can decrease at higher temperatures. pdbj.org The enzyme from Nocardia brevifolia has been noted to exhibit a significant side activity, producing monoterpenes. rcsb.org

Table 1: Steady-State Kinetic Parameters of Epi-isozizaene Synthase

| Parameter | Value | Source |

|---|---|---|

| kcat | 0.049 ± 0.001 s⁻¹ | rcsb.orgfigshare.com |

| Km (FPP) | 147 ± 14 nM | rcsb.orgfigshare.com |

Structural and Mechanistic Insights into Cytochrome P450 170A1 (CYP170A1)

A significant finding from the structural analyses is the presence of a second, distinct active site. rcsb.orgnih.gov In addition to the typical P450 heme-containing active site, CYP170A1 possesses a novel terpene synthase active site located within the a-helical domain. nih.govrcsb.org This second site features a four-helix barrel, which is unusual as other terpene synthases typically have a six-helix barrel. rcsb.org This terpene synthase active site is situated approximately 20 Å away from the heme group. nih.gov

Table 2: Crystallographic Data for CYP170A1

| Structure | PDB ID | Resolution (Å) | Source |

|---|---|---|---|

| Ligand-free CYP170A1 | 3DBG | 2.60 | rcsb.org |

| CYP170A1 with epi-isozizaene | 3EL3 | 3.30 | nih.govnih.gov |

CYP170A1 catalyzes the two-step allylic oxidation of epi-isozizaene to produce albaflavenone, with albaflavenol as the intermediate. biomolther.orgnih.gov The first step is a non-stereo-specific hydroxylation of epi-isozizaene, which results in a mixture of the (5R)-albaflavenol and (5S)-albaflavenol epimers. nih.govbiomolther.orgnih.gov Both of these epimers can then serve as substrates for the second oxidation step, which yields albaflavenone. biomolther.orgnih.gov

Structural studies of the CYP170A1-epi-isozizaene complex suggest that the substrate can bind in the active site in two different orientations relative to the heme iron. rcsb.orgnih.gov This dual binding mode is thought to be the reason for the lack of stereoselectivity in the initial hydroxylation step. nih.gov Titration of CYP170A1 with epi-isozizaene results in a typical type I P450 binding spectrum, with a calculated dissociation constant (Kd) of 1.3 ± 0.2 µM, indicating a specific and strong interaction. nih.gov The turnover number for the conversion of epi-isozizaene to albaflavenone, using a flavodoxin/flavodoxin reductase system, has been measured at approximately 0.32 min⁻¹. nih.gov

A remarkable feature of CYP170A1 is its bifunctionality, acting as both a monooxygenase and a terpene synthase. nih.govrcsb.orgnih.gov This "moonlighting" capability is due to the presence of two distinct and spatially separate active sites within the single polypeptide chain. nih.govnih.gov

The primary, heme-dependent active site carries out the canonical monooxygenase activity, oxidizing epi-isozizaene. nih.gov The second active site, located in the α-helical domain, is responsible for the terpene synthase activity, converting farnesyl diphosphate into farnesene isomers. rcsb.orgnih.gov This terpene synthase activity is dependent on the presence of divalent cations like Mg²⁺. nih.govnih.gov

The two catalytic functions of CYP170A1 exhibit different optimal pH ranges. nih.gov The monooxygenase activity is most effective between pH 7.0 and 8.2, while the farnesene synthase activity has a maximum between pH 5.5 and 6.5. nih.gov This pH-dependent activity suggests a potential regulatory mechanism for the enzyme's function within the cell. nih.gov

Site-directed mutagenesis studies have been crucial in confirming the bifunctional nature of CYP170A1 and delineating the roles of its two active sites. rcsb.orgnih.gov The primary sequence of CYP170A1 contains conserved motifs characteristic of terpene synthases, including an aspartate-rich DDNGD motif. nih.gov

When the aspartate residues within this DDNGD motif (D253, D254, and D257) were mutated to alanines, the farnesene synthase activity of CYP170A1 was completely abolished. nih.gov Importantly, these mutations did not affect the monooxygenase activity of the enzyme, which retained a turnover rate for epi-isozizaene oxidation comparable to the wild-type enzyme. nih.gov These results provide definitive evidence that the terpene synthase activity originates from a separate active site and that the two catalytic functions are independent of each other. nih.govrcsb.orgnih.gov

Stereochemistry and Configurational Studies of Albaflavenol

Absolute Configuration Determination of Albaflavenol Epimers

The oxidation of the precursor molecule, (+)-epi-isozizaene, at the C-5 position results in the formation of two epimeric alcohols of this compound. The determination of the absolute configuration of these epimers, (5S)-albaflavenol and (5R)-albaflavenol, has been a subject of detailed spectroscopic and computational analysis.

Initial assignments were made provisionally through a combination of chemical synthesis and computational modeling. nih.gov The allylic oxidation of epi-isozizaene using selenium dioxide (SeO2) produced a 1.4:1 mixture of two epimers. nih.gov These were separated and analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy. The key to differentiating the epimers lay in the signals for the H-5 carbinyl protons. nih.gov

To assign the specific (S) or (R) configuration to each epimer, molecular mechanics (MM+) calculations were used to predict the ground-state conformation and the corresponding proton coupling constants for each isomer. nih.gov The experimentally observed coupling constants were then compared to these predicted values.

The major epimer, designated 4a , exhibited a doublet for the H-5 proton with a coupling constant (J) of 5.40 Hz. This closely matched the predicted value for the (5S)-configuration (predicted J = 6.2 Hz). nih.gov

The minor epimer, designated 4b , showed a triplet for the H-5 proton with a coupling constant of 7.82 Hz. This was consistent with the predicted doublet of doublets for the (5R)-configuration (predicted J = 5.5, 7.2 Hz). nih.gov

These findings were further supported by comparisons with related zizaane-type sesquiterpenoids where the coupling constants of H-4 (equivalent to H-5 in this compound) were used to deduce trans or cis configurations relative to other protons in the ring system. mdpi.com The total synthesis of the downstream product, albaflavenone, ultimately confirmed the absolute configuration of the core zizaene skeleton as (1R, 2S, 8S). ebi.ac.uk

| Epimer | Observed 1H NMR Signal (H-5) | Observed Coupling Constant (J) | Predicted Coupling Constant (J) | Assigned Absolute Configuration |

|---|---|---|---|---|

| Major Epimer (4a) | δ 4.56 (doublet) | 5.40 Hz | 6.2 Hz (doublet) | (5S)-albaflavenol |

| Minor Epimer (4b) | δ 4.61 (triplet) | 7.82 Hz | 5.5, 7.2 Hz (doublet of doublets) | (5R)-albaflavenol |

Influence of Enzymatic Pathways on this compound Stereoisomer Ratios

The ratio of this compound stereoisomers is directly influenced by the catalytic process—whether chemical or enzymatic—that produces them. In the bacterium Streptomyces coelicolor, the biosynthesis of this compound from epi-isozizaene is catalyzed by the cytochrome P450 monooxygenase, CYP170A1. nih.govresearchgate.net

Remarkably, the enzymatic oxidation by CYP170A1 is not stereospecific. researchgate.net Structural and biochemical studies have demonstrated that the enzyme produces the (5S)- and (5R)-albaflavenol epimers in roughly equal amounts. pdbj.orgresearchgate.net This lack of stereoselectivity is unusual for P450 enzymes, which typically catalyze highly regio- and stereospecific reactions. researchgate.netuniprot.org

The structural basis for this non-specificity has been investigated through X-ray crystallography. ebi.ac.ukpdbj.org The crystal structure of CYP170A1 in a complex with its substrate, epi-isozizaene, suggests that the substrate molecule can bind within the active site in two different orientations relative to the heme iron cofactor. ebi.ac.ukpdbj.orgresearchgate.netresearchgate.net This dual binding mode allows for the hydroxylation to occur on either face of the C-5 methylene group, leading to the formation of both epimers. pdbj.org Subsequently, the enzyme catalyzes the oxidation of both the (5S)- and (5R)-albaflavenol intermediates to the final product, albaflavenone. nih.govpdbj.orguniprot.org

This enzymatic outcome contrasts with the modest stereoselectivity observed in the chemical synthesis using selenium dioxide, which preferentially forms the (5S)-epimer. nih.gov

| Synthesis Method | Catalyst | Epimer Ratio ((5S) : (5R)) | Reference |

|---|---|---|---|

| Chemical Synthesis | Selenium Dioxide (SeO2) | 1.4 : 1 | nih.gov |

| Enzymatic Biosynthesis | CYP170A1 | ~1 : 1 (Equal amounts) | pdbj.orgresearchgate.net |

Stereochemical Course of Precursor Cyclization (e.g., Epi-isozizaene)

This compound biosynthesis begins with the complex cyclization of the linear, achiral precursor, farnesyl diphosphate (FPP), into the tricyclic sesquiterpene hydrocarbon, (+)-epi-isozizaene. researchgate.netnih.gov This intricate transformation is orchestrated by the enzyme epi-isozizaene synthase (EIZS), a class I terpene cyclase found in Streptomyces coelicolor. researchgate.netnih.gov The enzyme's hydrophobic active site pocket acts as a molecular template, binding the flexible FPP substrate and chaperoning it through a precise, multi-step cationic cyclization cascade. researchgate.netresearchgate.netacs.org

Detailed mechanistic studies using isotopically labeled substrates and site-directed mutagenesis have illuminated the key stereochemical events of this pathway. researchgate.netnih.gov

The key stages of the stereochemically controlled cyclization are:

Initiation : The process starts with the metal-dependent ionization of FPP's diphosphate group. researchgate.net

Intermediate Formation : The reaction proceeds through a (3R)-nerolidyl diphosphate (NPP) intermediate, which was confirmed through competitive incubation experiments. researchgate.netnih.gov

S(N)' Cyclization : The cyclization of NPP to form the initial six-membered ring occurs with a defined anti stereochemistry. researchgate.netnih.gov

Cationic Cascade : The reaction progresses through a proposed acorenyl cation intermediate. ebi.ac.ukresearchgate.net The stereochemical course of the subsequent cyclization steps, including a 1,2-methyl migration and the final deprotonation step to form the double bond in epi-isozizaene, has been established through experiments with FPP molecules stereospecifically labeled with deuterium. researchgate.netnih.gov

The fidelity of EIZS is remarkable, producing (+)-epi-isozizaene as the sole product at 4°C and the major product (79%) at 30°C. researchgate.net This high degree of control underscores the crucial role of the enzyme's active site in dictating the precise three-dimensional structure of the final hydrocarbon precursor to this compound. rsc.org

| Step | Precursor/Intermediate | Key Stereochemical Outcome | Enzyme |

|---|---|---|---|

| 1 | Farnesyl Diphosphate (FPP) | Formation of (3R)-Nerolidyl Diphosphate (NPP) intermediate | Epi-isozizaene Synthase (EIZS) |

| 2 | (3R)-Nerolidyl Diphosphate (NPP) | S(N)' cyclization with anti stereochemistry | Epi-isozizaene Synthase (EIZS) |

| 3 | Acorenyl cation intermediate | Stereospecific cyclization, 1,2-methyl migration, and deprotonation | Epi-isozizaene Synthase (EIZS) |

| 4 | Final cyclization product | Formation of (+)-epi-isozizaene | Epi-isozizaene Synthase (EIZS) |

Analytical Methodologies for Albaflavenol Research

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to isolating and identifying albaflavenol from complex biological mixtures, such as bacterial culture extracts. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in this compound research, frequently used for the analysis of volatile and semi-volatile compounds. In the context of this compound, which is often found in culture extracts of Streptomyces species, GC-MS provides a robust method for both separation and identification. ebi.ac.uknih.govresearchgate.net

The process involves vaporizing the sample and passing it through a capillary column (such as a fused silica HP5 column) where compounds are separated based on their boiling points and interactions with the stationary phase. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. nih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound.

Research has successfully utilized GC-MS to identify this compound and its precursors and products in Streptomyces coelicolor extracts. ebi.ac.uknih.gov For instance, the two epimers of this compound, (4a and 4b), can be separated and detected, exhibiting characteristic mass-to-charge ratios (m/z) of 220. nih.gov The retention times for these epimers are typically very close, for example, 11.4 minutes and 11.6 minutes, respectively, under specific chromatographic conditions. nih.gov The presence of this compound, alongside its precursor epi-isozizaene and the final product albaflavenone, has been confirmed in wild-type strains, while its absence in knock-out strains lacking the necessary biosynthetic enzymes demonstrates the power of this technique in metabolic pathway elucidation. nih.gov

Table 1: GC-MS Parameters and Findings for this compound Analysis

| Parameter | Description | This compound-Specific Findings |

|---|---|---|

| Column | Fused silica HP5 (25 m, 0.32 mm i.d.) nih.gov | Allows for the separation of this compound epimers. nih.gov |

| Ionization | Electron Impact (EI), 70 eV nih.gov | Produces a characteristic fragmentation pattern for identification. |

| Mass Analyzer | Finnigan DSQ Quantum mass spectrometer nih.gov | Detects ions and generates a mass spectrum. |

| Temperature Program | 70°C hold for 4 min, ramp to 300°C at 10°C/min, hold for 2 min nih.gov | Optimizes the separation of sesquiterpenoids. |

| Retention Times (tR) | ~11.4 min and ~11.6 min for the two epimers nih.gov | Differentiates between the two this compound epimers. |

| m/z Ratio | 220 for this compound nih.gov | Confirms the molecular weight of the compound. |

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a complementary technique to GC-MS, particularly for compounds that are less volatile or thermally labile. In this compound research, LC-MS has been employed to analyze culture broth extracts and supernatants. researchgate.netfrontiersin.org

In a typical LC-MS setup for this compound analysis, a C18 column is used for separation with a mobile phase gradient, often consisting of water with a small percentage of formic acid and acetonitrile. frontiersin.org The eluent from the LC is then introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, aiding in the confirmation of the elemental composition of the detected compounds. mdpi.commdpi-res.com For instance, LC-MS analysis has been used to detect albaflavenone, the oxidized product of this compound, by monitoring for its protonated molecule [M+H]⁺ at an m/z of approximately 219.175. researchgate.netfrontiersin.org While direct LC-MS data for this compound is less commonly reported in the provided context, the technique is crucial for analyzing the broader metabolic profile of the producing organisms. frontiersin.orgmdpi.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Techniques for Structural Elucidation and Confirmation

Once this compound has been isolated, spectroscopic techniques are indispensable for confirming its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds like this compound. uobabylon.edu.iq It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-¹³ (¹³C), and their connectivity within the molecule. wikipedia.org

For the structural determination of the this compound epimers, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized. nih.gov

1D NMR: ¹H NMR spectra reveal the different types of protons in the molecule and their relative numbers. ¹³C NMR spectra show the different types of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups. nih.govanalis.com.my

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between atoms. nih.govanalis.com.my COSY identifies protons that are coupled to each other (typically on adjacent carbons). analis.com.my HSQC correlates protons directly to the carbons they are attached to. nih.gov HMBC reveals longer-range correlations between protons and carbons (two or three bonds away), which is crucial for piecing together the carbon skeleton and assigning the positions of functional groups. nih.govanalis.com.my

Through the combined application of these NMR techniques, the signals for the individual this compound epimers in a mixture can be assigned, confirming their tricyclic structure and the position of the hydroxyl group. nih.gov

Table 2: NMR Techniques for this compound Structural Elucidation

| NMR Experiment | Purpose | Information Gained for this compound |

|---|---|---|

| ¹H NMR | Identifies different proton environments. | Reveals the chemical shifts and multiplicities of all protons in the this compound structure. nih.gov |

| ¹³C NMR | Identifies different carbon environments. | Shows the chemical shifts of all carbon atoms in the carbon skeleton. nih.gov |

| DEPT-135 | Differentiates between CH, CH₂, and CH₃ groups. | Helps in assigning the carbon signals to specific types of carbon atoms. nih.gov |

| ¹H-¹H COSY | Shows proton-proton correlations. | Establishes the connectivity between adjacent protons, tracing out the spin systems. nih.gov |

| HSQC | Shows direct one-bond proton-carbon correlations. | Links each proton to the carbon atom it is directly attached to. nih.gov |

| HMBC | Shows long-range (2-3 bond) proton-carbon correlations. | Provides crucial information for assembling the complete molecular structure by connecting different fragments. nih.gov |

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise elemental composition of a molecule. mdpi.commdpi-res.com Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). mdpi.commdpi-res.com

For this compound, HRMS analysis of a mixture of its epimers has yielded an observed m/z of 220.1830. nih.gov This experimental value is in excellent agreement with the calculated mass for the molecular formula C₁₅H₂₄O, which is 220.1827. nih.gov This close match provides strong evidence for the elemental composition of this compound and is a critical piece of data for its definitive identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Advanced Techniques for Enzyme-Substrate Complex Analysis (e.g., SEC-SAXS, X-ray Crystallography)

Understanding how this compound is synthesized requires studying the enzyme responsible, albaflavenone synthase (CYP170A1), and its interaction with its substrate, epi-isozizaene. nih.govproteopedia.orgmdpi.com

X-ray Crystallography has been instrumental in revealing the three-dimensional structure of CYP170A1. nih.govnih.gov Researchers have determined the crystal structures of the enzyme in both its ligand-free form and in a complex with its substrate, epi-isozizaene, at resolutions of 2.6 Å and 3.3 Å, respectively. nih.govnih.gov These structures show the typical P450 fold and provide insights into the active site. nih.gov The structure of the enzyme-substrate complex suggests that epi-isozizaene can bind in two different orientations within the active site, which helps to explain why the hydroxylation reaction is not stereoselective and produces a nearly equal mixture of two this compound epimers. nih.govebi.ac.uk

Ecological and Biological Significance of Albaflavenol Biosynthesis

Role in Microbial Communication and Development in Streptomyces

Albaflavenol and its related compounds, such as albaflavenone, play a crucial role in the complex life cycle of Streptomyces, which involves transitions from dormant spores to vegetative mycelia and the eventual formation of aerial hyphae for spore dispersal. frontiersin.orgfrontiersin.org These molecules are believed to function as chemical signals that help coordinate these developmental stages.

The production of this compound derivatives is notably linked to the early stages of development in Streptomyces. Research on the model organism Streptomyces coelicolor has shown that the biosynthesis of these compounds is not restricted to the later stages of growth, typically associated with extensive secondary metabolite production, but occurs during the critical phase of spore germination. frontiersin.orgnih.gov

Using high-performance liquid chromatography-mass spectrometry (LC-MS), studies have detected the presence of albaflavenone, the oxidized form of this compound, in the culture broth of S. coelicolor spores as early as six hours into the germination process. nih.govresearchgate.net This de novo synthesis during germination suggests a specific role for these molecules in the transition from a dormant to a metabolically active state. frontiersin.org The expression of the necessary biosynthetic genes during this phase highlights the importance of these secondary metabolites in the initial stages of the life cycle. nih.govresearchgate.net It is hypothesized that germinated spores produce these compounds to signal that the surrounding environmental conditions are favorable for the growth of the entire population. frontiersin.orgfrontiersin.org

Table 1: Detection of Albaflavenone During S. coelicolor Germination

| Developmental Stage | Compound Detected | Method of Detection | Time of Detection | Reference |

|---|---|---|---|---|

| Spore Germination | Albaflavenone | LC-MS | After 6 hours | nih.govresearchgate.net |

The production of diffusible secondary metabolites like albaflavenone during germination strongly points to their involvement in cell-to-cell communication. semanticscholar.org These processes, known as quorum sensing (QS) and quorum quenching (QQ), allow bacteria to coordinate their behavior based on population density.

In the context of Streptomyces development, albaflavenone may act as a quorum sensing molecule, coordinating the germination and subsequent development of the entire microbial community. nih.govresearchgate.netsemanticscholar.orgmdpi.com By producing this signal, early-germinating spores can inform neighboring spores about suitable growth conditions, potentially leading to a more synchronized transition to vegetative growth. frontiersin.orgfrontiersin.org

Furthermore, these compounds may also play a role in inter-species competition through quorum quenching. nih.govresearchgate.netsemanticscholar.org By interfering with the signaling systems of competing microorganisms in the soil, albaflavenone could repress their metabolic activities and growth, giving the Streptomyces producer a competitive advantage in its natural habitat. nih.govresearchgate.netsemanticscholar.orgmdpi.com

Production During Germination Phases

Contribution to Secondary Metabolite Diversity in Producing Organisms

The this compound biosynthetic pathway is a key contributor to the vast chemical diversity of secondary metabolites found in Streptomyces. semanticscholar.orgmdpi.comnih.gov The genus is renowned for its ability to produce a wide array of bioactive compounds, and the enzymatic machinery for this compound synthesis exemplifies how this diversity is generated. frontiersin.org

The core pathway involves two key enzymes encoded by a gene operon. researchgate.netnih.gov First, an epi-isozizaene synthase catalyzes the cyclization of the primary metabolite farnesyl diphosphate (FPP) into the tricyclic hydrocarbon epi-isozizaene. researchgate.netnih.govresearchgate.net Subsequently, a bifunctional cytochrome P450 enzyme, CYP170A1, carries out a two-step oxidation of epi-isozizaene. researchgate.netnih.govuniprot.org The first oxidation is not stereospecific and results in a mixture of this compound epimers, which are then further oxidized to the final product, albaflavenone. nih.govuniprot.orgresearchgate.net

The presence of this pathway has been confirmed in several Streptomyces species, indicating a conserved mechanism for producing these sesquiterpenoids. researchgate.net Moreover, continued exploration of Streptomyces has led to the discovery of new derivatives, such as this compound B and albaflavenoid, isolated from different strains, further expanding the chemical diversity originating from this core scaffold. semanticscholar.orgmdpi.comdntb.gov.ua

Interplay with Primary Metabolism and Environmental Signals

The biosynthesis of this compound is not an autonomous process but is intricately linked with the organism's primary metabolism and is responsive to external environmental cues. The precursor for the entire pathway, farnesyl diphosphate, is a central intermediate in the universal terpenoid biosynthesis pathway, directly connecting this compound production to the cell's primary metabolic state.

A significant environmental factor that regulates this pathway is pH. frontiersin.org The key enzyme, CYP170A1, exhibits a remarkable pH-dependent dual functionality. frontiersin.orgfrontiersin.orgnih.gov Under neutral to alkaline conditions (pH 7.0–8.2), it functions as a monooxygenase, catalyzing the oxidation of epi-isozizaene to this compound and then to albaflavenone. frontiersin.orgfrontiersin.org However, in a more acidic environment (pH 5.5–6.5), the enzyme's activity shifts, and it acts as a farnesene synthase, converting farnesyl diphosphate into farnesene isomers instead. frontiersin.orgfrontiersin.org This pH-dependent switch allows S. coelicolor to modulate its secondary metabolite output in response to the chemical nature of its surroundings, potentially to adapt to different ecological niches or stages of development. frontiersin.orgnih.gov

Regulation also occurs at the genetic level. The expression of the albaflavenone biosynthetic genes can be suppressed by the cAMP-receptor protein (Crp). frontiersin.org The cAMP-Crp system is a global regulator in Streptomyces that influences germination, morphological development, and secondary metabolism, demonstrating a high level of integration between this compound biosynthesis and the central regulatory networks of the cell. frontiersin.org

Table 2: Compounds Mentioned in the Article

| Compound Name | Chemical Class |

|---|---|

| This compound | Sesquiterpenoid |

| (4R)-albaflavenol | Sesquiterpenoid |

| (5R)-albaflavenol | Sesquiterpenoid |

| (5S)-albaflavenol | Sesquiterpenoid |

| This compound B | Sesquiterpenoid |

| Albaflavenone | Sesquiterpenoid |

| Albaflavenoid | Sesquiterpenoid |

| Chalcone | Flavonoid |

| Epi-isozizaene | Sesquiterpene |

| Farnesyl diphosphate | Terpene precursor |

| Germicidin A | Polyketide |

Emerging Research Directions in Albaflavenol Studies

Exploration of Novel Albaflavenol-Producing Strains

The discovery of new microbial strains capable of producing this compound and its derivatives is a fundamental research avenue. Historically, the biosynthesis of this compound's oxidized form, albaflavenone, was identified in Streptomyces coelicolor A3(2) and Streptomyces albidoflavus. ebi.ac.uknih.gov Recent research efforts have focused on isolating and characterizing novel producers from diverse environments, particularly from the rhizosphere soil of plants, which is a rich source of unique actinomycetes. nih.govmdpi.com

This exploration has led to the identification of new strains and novel derivatives. For instance, a previously uncharacterized terrestrial actinomycete, Streptomyces sp. strain Je 1-369, was isolated from the rhizosphere of Juniperus excelsa and found to produce a new derivative, this compound B. nih.govhelmholtz-hips.de Similarly, studies on actinomycetes from the rhizosphere of Phyllostachys viridiglaucescens have highlighted the potential for discovering new producers of sesquiterpenes like this compound. mdpi.com The strategy often involves screening soil-derived actinomycetes for antimicrobial activity or unique metabolic profiles, followed by genomic analysis to identify biosynthetic gene clusters similar to the known albaflavenone cluster. researchgate.net The discovery of homologous gene clusters in other species, such as Streptomyces avermitilis, further suggests that the capacity for producing these compounds is more widespread than initially thought. nih.gov

Table 1: Selected this compound-Producing and Related Strains

| Strain | Compound(s) Produced | Source/Environment | Reference |

|---|---|---|---|

| Streptomyces coelicolor A3(2) | Albaflavenols, Albaflavenone, Epi-isozizaene | Soil | ebi.ac.uknih.gov |

| Streptomyces albidoflavus | Albaflavenone | Soil | nih.gov |

| Streptomyces sp. Je 1-369 | This compound B | Rhizosphere soil of Juniperus excelsa | nih.gov |

| Streptomyces sp. Pv 4-95 | Potential sesquiterpene producer | Rhizosphere soil of Phyllostachys viridiglaucescens | mdpi.com |

| Streptomyces avermitilis | Contains homologous gene cluster for epi-isozizaene synthesis | Soil | nih.gov |

Enzyme Engineering for Modified this compound Derivatives

Enzyme engineering offers a powerful strategy to generate novel this compound derivatives with potentially enhanced properties. longdom.org Research is primarily focused on the two key enzymes in the biosynthetic pathway: epi-isozizaene synthase (EIZS) and the cytochrome P450 monooxygenase, CYP170A1. nih.gov EIZS cyclizes farnesyl diphosphate to form the epi-isozizaene scaffold, while CYP170A1 performs two sequential oxidations to yield albaflavenols and subsequently albaflavenone. nih.gov

Directed evolution and site-directed mutagenesis are the principal techniques used to alter the function of these enzymes. longdom.orgpatsnap.com Studies have shown that single mutations at the active site of EIZS can dramatically alter the proportions and even the identity of the sesquiterpene products, leading to a variety of novel cyclic terpenes. researchgate.net

Engineering efforts also target the P450 enzyme, CYP170A1. This enzyme is particularly interesting as it is bifunctional, possessing both a monooxygenase active site and a "moonlighting" terpene synthase active site. nih.gov By modifying the substrate-binding pocket of the monooxygenase domain, researchers aim to change the position of hydroxylation on the epi-isozizaene core, thereby creating new this compound isomers. Furthermore, a novel strategy involves creating fusion proteins by linking the terpene synthase directly to the P450 enzyme. This approach has been successfully applied to the oxidation of epi-isozizaene, where fusing EIZS and CYP170A1 significantly improved the production of this compound in engineered E. coli. escholarship.org

Table 2: Key Enzymes in this compound Biosynthesis and Engineering Targets

| Enzyme | Function | Engineering Goal | Reference |

|---|---|---|---|

| Epi-isozizaene Synthase (EIZS) | Cyclizes farnesyl diphosphate to epi-isozizaene | Generate novel terpene scaffolds by altering the cyclization cascade | researchgate.net |

| CYP170A1 (Albaflavenone Monooxygenase) | Oxidizes epi-isozizaene to albaflavenols and albaflavenone | Create new this compound isomers via regioselective hydroxylation; Improve catalytic efficiency | nih.govnih.govescholarship.org |

Computational Modeling of this compound Biosynthetic Processes

Computational modeling has become an indispensable tool for understanding and engineering the biosynthesis of complex natural products like this compound. mdpi.com The availability of high-resolution crystal structures for key biosynthetic enzymes, particularly CYP170A1, has paved the way for detailed computational studies. nih.govresearchgate.net

Molecular docking simulations are used to predict how the substrate, epi-isozizaene, and the intermediate this compound epimers bind within the active site of CYP170A1. nih.gov This provides insights into the mechanism of the sequential oxidation reactions. The crystal structure of CYP170A1 revealed a large active site cavity that can accommodate the substrate and intermediates, and computational models help explain how both epimers of this compound can be produced before the final oxidation to albaflavenone. nih.gov

Beyond static modeling, techniques like quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the reaction mechanism at an electronic level, elucidating the precise steps of oxygen activation and insertion by the heme cofactor. Computer simulations are also used in conjunction with site-directed mutagenesis; for example, modeling can predict key residues for mutagenesis to alter enzyme function, which was demonstrated in a study on another terpene synthase from S. coelicolor to change the reaction outcome from a hydroxylated to a non-hydroxylated product. mdpi.com These computational approaches guide rational enzyme design, reducing the need for extensive trial-and-error in the lab and accelerating the development of biocatalysts for producing novel this compound derivatives. patsnap.com

Integration of Omics Technologies for Comprehensive Pathway Analysis

A holistic understanding of this compound biosynthesis requires looking beyond the core genes to the entire cellular system. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive, system-level view of the metabolic pathways and their regulation. biorxiv.orgvt.edu

The process begins with genomics , where the sequencing of new Streptomyces strains can identify novel this compound biosynthetic gene clusters. researchgate.netTranscriptomics (e.g., via RNA-Seq) can then reveal how the expression of these genes, along with regulatory genes and genes for precursor supply, changes under different conditions. nih.gov For example, this can identify transcriptional activators or repressors that control the pathway.

Metabolomics provides a snapshot of all the small molecules in the cell, allowing researchers to track the flow of precursors, intermediates like epi-isozizaene and albaflavenols, and the final products. nih.gov When combined with transcriptomics, this integrated analysis can uncover bottlenecks in the pathway where, for instance, a gene is highly expressed but the corresponding metabolite does not accumulate, suggesting a post-transcriptional issue or rapid turnover. nih.govProteomics complements this by quantifying the actual enzymes being produced, confirming that the transcribed genes are translated into functional proteins. researchgate.net

This multi-omics approach, which has been successfully applied to elucidate complex terpenoid and flavonoid pathways in other organisms, allows for a more complete model of this compound production. nih.govnih.gov By understanding the intricate regulatory networks and metabolic fluxes, scientists can develop more effective strategies for metabolic engineering to enhance the production of this compound or its derivatives in microbial hosts. biorxiv.org

Q & A

Q. How can researchers avoid bias in interpreting this compound’s ecological significance?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。